molecular formula C10H11BrN2O4 B8492391 (3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

(3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester

Cat. No. B8492391
M. Wt: 303.11 g/mol
InChI Key: PUNLQSYVPIBEKZ-UHFFFAOYSA-N
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Patent
US08193189B2

Procedure details

10.33 g (ca. 25.9 mmol) (3-Bromo-2-nitro-phenylamino)-acetic acid ethyl ester is hydrogenated in the presence of 2.84 g Ra—Ni (B113W EtOH, Degussa) in 340 ml of THF:EtOH=1:1 for 20 h. The reaction mixture is filtered on hyflo and the filtrate is concentrated in vacuo. A mixture of the title compound with uncyclized (2-Amino-3-bromo-phenylamino)-acetic acid ethyl ester is obtained and used as obtained in the next synthetic step.
Quantity
10.33 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
340 mL
Type
solvent
Reaction Step Three
Quantity
2.84 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][NH:6][C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([Br:13])[C:8]=1[N+:14]([O-])=O)C.CCO>C1COCC1.[Ni]>[Br:13][C:9]1[CH:10]=[CH:11][CH:12]=[C:7]2[C:8]=1[NH:14][C:4](=[O:3])[CH2:5][NH:6]2

Inputs

Step One
Name
Quantity
10.33 g
Type
reactant
Smiles
C(C)OC(CNC1=C(C(=CC=C1)Br)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO
Step Three
Name
Quantity
340 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
2.84 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered on hyflo
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
ADDITION
Type
ADDITION
Details
A mixture of the title compound with uncyclized (2-Amino-3-bromo-phenylamino)-acetic acid ethyl ester
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
as obtained in the next synthetic step

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC=C2NCC(NC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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